

PC190723: A Chemical Probe for Elucidating FtsZ Function in Bacterial Cell Division

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest					
Compound Name:	PC190723				
Cat. No.:	B1678574	Get Quote			

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

PC190723 is a potent and specific small molecule inhibitor of the bacterial cell division protein FtsZ. It serves as a valuable chemical probe for studying the intricate mechanisms of bacterial cytokinesis and as a lead compound in the development of novel antimicrobial agents.

PC190723 acts by stabilizing the polymeric state of FtsZ, a tubulin homologue that forms the Z-ring at the site of cell division. This stabilization disrupts the dynamic nature of the Z-ring, ultimately leading to the inhibition of cell division and bacterial cell death.[1][2] This document provides detailed application notes and experimental protocols for utilizing PC190723 as a chemical probe to investigate FtsZ function.

Mechanism of Action

PC190723 is a benzamide derivative that allosterically binds to a site on FtsZ analogous to the taxol-binding site on eukaryotic tubulin.[1] This binding enhances the polymerization of FtsZ monomers into protofilaments and stabilizes these polymers against disassembly.[1][2] The stabilization of FtsZ polymers by **PC190723** disrupts the normal dynamics of the Z-ring, which is essential for its constriction and the subsequent septation of the bacterial cell.[1] Furthermore, **PC190723** has been shown to reduce the GTPase activity of FtsZ in susceptible species like Bacillus subtilis and Staphylococcus aureus.[1]

digraph "**PC190723**_Mechanism_of_Action" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowhead=normal, penwidth=1.5];

"FtsZ_monomers" [label="FtsZ monomers", fillcolor="#F1F3F4", fontcolor="#202124"];
"FtsZ_polymers" [label="Dynamic FtsZ polymers\n(Z-ring)", fillcolor="#F1F3F4",
fontcolor="#202124"]; "Stabilized_FtsZ_polymers" [label="Stabilized, non-functional\nFtsZ
polymers", fillcolor="#FBBC05", fontcolor="#202124"]; "PC190723" [label="PC190723",
shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFF"]; "Cell_division_inhibition"
[label="Inhibition of\ncell division", shape=box, style="rounded,filled", fillcolor="#EA4335",
fontcolor="#FFFFFF"];

```
"FtsZ_monomers" -> "FtsZ_polymers" [label="GTP-dependent\npolymerization"];
"FtsZ_polymers" -> "FtsZ_monomers" [label="Depolymerization"]; "PC190723" ->
"FtsZ_polymers" [arrowhead=tee, color="#4285F4"]; "FtsZ_polymers" ->
"Stabilized_FtsZ_polymers" [label="Binding of PC190723"]; "Stabilized_FtsZ_polymers" ->
"Cell_division_inhibition"; }
```

Figure 1: Simplified signaling pathway of **PC190723**'s mechanism of action.

Data Presentation

Table 1: In Vitro Activity of PC190723

This table summarizes the minimum inhibitory concentration (MIC) of **PC190723** against various bacterial strains.

Bacterial Strain	MIC (μg/mL)	Reference
Staphylococcus aureus (methicillin-sensitive)	0.5 - 1.0	[3]
Staphylococcus aureus (methicillin-resistant, MRSA)	0.5 - 1.0	[3]
Bacillus subtilis	1	[3]
Escherichia coli	>64	[1]

Table 2: Biochemical Activity of PC190723 on FtsZ

This table presents the effect of PC190723 on the biochemical properties of FtsZ.

Parameter	FtsZ Source	Effect of PC190723	Quantitative Value	Reference
GTPase Activity	B. subtilis	Inhibition	~50% inhibition at 10 μM	[1]
S. aureus	Inhibition	-	[1]	_
E. coli	Slight enhancement	~2-fold enhancement	[4]	
Polymer Turnover	S. aureus	Decreased turnover	~3-fold increase in fluorescence recovery half- time (t1/2)	[5][6]

Experimental Protocols Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method to determine the MIC of **PC190723**.

Materials:

- PC190723 stock solution (e.g., 1 mg/mL in DMSO)
- · Bacterial culture in logarithmic growth phase
- Cation-adjusted Mueller-Hinton Broth (CAMHB)
- · Sterile 96-well microtiter plates
- Spectrophotometer or microplate reader

Procedure:

- Prepare a serial two-fold dilution of PC190723 in CAMHB in a 96-well plate. The final volume in each well should be 50 μL.
- Dilute the bacterial culture to achieve a final concentration of approximately 5 x 10⁵
 CFU/mL in each well.
- Add 50 μL of the diluted bacterial suspension to each well containing the **PC190723** dilution.
- Include a positive control (bacteria in CAMHB without PC190723) and a negative control (CAMHB only).
- Incubate the plate at 37°C for 18-24 hours.[7]
- Determine the MIC by visual inspection for the lowest concentration of **PC190723** that completely inhibits visible bacterial growth. Alternatively, measure the optical density at 600 nm (OD600) using a microplate reader.[8]

digraph "MIC_Determination_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.3]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowhead=normal, penwidth=1.5];

subgraph "cluster_prep" { label="Preparation"; bgcolor="#F1F3F4"; "Serial_Dilution" [label="Prepare serial dilutions\nof **PC190723** in broth", fillcolor="#FFFFFF", fontcolor="#202124"]; "Bacterial_Inoculum" [label="Prepare bacterial inoculum\n(\sim 5 x 10 5 CFU/mL)", fillcolor="#FFFFFF", fontcolor="#202124"]; }

subgraph "cluster_assay" { label="Assay"; bgcolor="#F1F3F4"; "Inoculation" [label="Inoculate 96-well plate\nwith bacteria and **PC190723**", fillcolor="#FFFFFF", fontcolor="#202124"]; "Incubation" [label="Incubate at 37°C\nfor 18-24 hours", fillcolor="#FFFFFF", fontcolor="#202124"]; }

subgraph "cluster_analysis" { label="Analysis"; bgcolor="#F1F3F4"; "Readout" [label="Visually inspect or\nread OD600", fillcolor="#FFFFFF", fontcolor="#202124"]; "MIC_Determination" [label="Determine MIC", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; }

"Serial_Dilution" -> "Inoculation"; "Bacterial_Inoculum" -> "Inoculation"; "Inoculation" -> "Incubation"; "Incubation" -> "Readout"; "Readout" -> "MIC_Determination"; }

Figure 2: Workflow for MIC determination using the broth microdilution method.

In Vitro FtsZ Polymerization Assays

a) Light Scattering Assay

This assay monitors the polymerization of FtsZ in the presence of **PC190723** by measuring changes in light scattering.

Materials:

- Purified FtsZ protein
- Polymerization buffer (e.g., 50 mM MES, pH 6.5, 50 mM KCl, 10 mM MgCl2)[9]
- GTP solution (100 mM)
- PC190723 stock solution
- Fluorometer or spectrophotometer with a light scattering module

Procedure:

- Pre-warm the polymerization buffer and FtsZ solution to the desired temperature (e.g., 30°C).
- In a cuvette, mix FtsZ (final concentration 5-10 μ M) with the desired concentration of **PC190723** in polymerization buffer.
- Establish a baseline reading for 5-10 minutes.
- Initiate polymerization by adding GTP to a final concentration of 1 mM.
- Monitor the change in light scattering at a 90° angle (e.g., excitation and emission wavelengths at 350 nm) over time.[9] An increase in light scattering indicates FtsZ polymerization.
- b) Sedimentation Assay

This assay quantifies the amount of polymerized FtsZ by separating polymers from monomers via ultracentrifugation.

Materials:

- Purified FtsZ protein
- Polymerization buffer
- GTP solution
- PC190723 stock solution
- Ultracentrifuge with a suitable rotor (e.g., TLA 100.2)
- SDS-PAGE equipment

Procedure:

- Set up the polymerization reaction as described in the light scattering assay.
- Incubate the reaction mixture at the desired temperature for a set time (e.g., 10-15 minutes) to allow polymerization to reach a steady state.
- Centrifuge the samples at high speed (e.g., 80,000 rpm for 12 minutes) to pellet the FtsZ polymers.[10]
- Carefully separate the supernatant (containing FtsZ monomers) from the pellet (containing FtsZ polymers).
- Resuspend the pellet in an equal volume of buffer.
- Analyze equal volumes of the supernatant and resuspended pellet fractions by SDS-PAGE.
- Quantify the protein bands to determine the percentage of polymerized FtsZ.

Analysis of Bacterial Cell Morphology

This protocol describes the preparation of bacterial cells for imaging by Transmission Electron Microscopy (TEM) to observe morphological changes induced by **PC190723**.

Materials:

- Bacterial culture
- PC190723
- Primary fixative (e.g., 2.5% glutaraldehyde in 0.1 M cacodylate buffer)[11]
- Post-fixative (e.g., 1% osmium tetroxide)[11]
- Ethanol series (for dehydration)
- Resin (e.g., Epon)
- Uranyl acetate and lead citrate (for staining)
- Transmission Electron Microscope

Procedure:

- Treat a mid-log phase bacterial culture with **PC190723** at a concentration above its MIC for a specified time (e.g., 1-2 hours).
- Harvest the cells by centrifugation and wash with buffer.
- Fix the cells with the primary fixative overnight at 4°C.[11]
- Post-fix the cells with osmium tetroxide for 1-2 hours.[11]
- Dehydrate the samples through a graded ethanol series (e.g., 30%, 50%, 70%, 90%, 100%).
 [11]
- Infiltrate and embed the samples in resin.
- Prepare ultrathin sections (70-90 nm) using an ultramicrotome.[11]

- Stain the sections with uranyl acetate and lead citrate.[11]
- Image the sections using a TEM to observe changes in cell size, shape, and septum formation.

digraph "TEM_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.3]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowhead=normal, penwidth=1.5];

```
"Treatment" [label="Treat bacteria\nwith PC190723", fillcolor="#FFFFF", fontcolor="#202124"]; "Fixation" [label="Fixation\n(Glutaraldehyde, OsO4)", fillcolor="#FFFFFF", fontcolor="#202124"]; "Dehydration" [label="Dehydration\n(Ethanol series)", fillcolor="#FFFFFF", fontcolor="#202124"]; "Embedding" [label="Embedding\n(Resin)", fillcolor="#FFFFFF", fontcolor="#202124"]; "Sectioning" [label="Ultrathin Sectioning", fillcolor="#FFFFFF", fontcolor="#202124"]; "Staining" [label="Staining\n(Uranyl acetate, Lead citrate)", fillcolor="#FFFFFF", fontcolor="#202124"]; "Imaging" [label="TEM Imaging", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
```

```
"Treatment" -> "Fixation"; "Fixation" -> "Dehydration"; "Dehydration" -> "Embedding"; "Embedding" -> "Sectioning"; "Sectioning" -> "Staining"; "Staining"; }
```

Figure 3: Experimental workflow for TEM analysis of bacterial morphology.

Conclusion

PC190723 is a powerful tool for dissecting the role of FtsZ in bacterial cell division. The protocols provided herein offer a comprehensive guide for researchers to investigate its effects on bacterial growth, FtsZ biochemistry, and cell morphology. These studies will not only advance our fundamental understanding of bacterial cytokinesis but also contribute to the development of novel antibiotics targeting this essential pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. The Antibacterial Cell Division Inhibitor PC190723 Is an FtsZ Polymer-stabilizing Agent That Induces Filament Assembly and Condensation PMC [pmc.ncbi.nlm.nih.gov]
- 2. The antibacterial cell division inhibitor PC190723 is an FtsZ polymer-stabilizing agent that induces filament assembly and condensation PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. A mechanism of salt bridge—mediated resistance to FtsZ inhibitor PC190723 revealed by a cell-based screen - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analysis of FtsZ Assembly by Light Scattering and Determination of the Role of Divalent Metal Cations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [PC190723: A Chemical Probe for Elucidating FtsZ Function in Bacterial Cell Division]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1678574#pc190723-as-a-chemical-probe-for-ftsz-function]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com